molecular formula C11H9FN2O B13209837 5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

Cat. No.: B13209837
M. Wt: 204.20 g/mol
InChI Key: XFVDNQAUYYCZRM-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is a fluorinated benzaldehyde derivative with a pyrazole ring. This compound is of interest due to its unique chemical structure, which combines a fluorine atom, a benzaldehyde group, and a pyrazole ring. These structural features make it a valuable building block in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom and the pyrazole ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the methyl group on the pyrazole ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

5-fluoro-2-(1-methylpyrazol-3-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-14-5-4-11(13-14)10-3-2-9(12)6-8(10)7-15/h2-7H,1H3

InChI Key

XFVDNQAUYYCZRM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=C(C=C(C=C2)F)C=O

Origin of Product

United States

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